1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea
Overview
Description
1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is an organic compound with a complex structure that includes a cyclohexyl group, a methyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-1-methyl-3-(3,4-xylyl)urea
- 1-Cyclohexyl-1-methyl-3-(2,3-xylyl)urea
- 1-Cyclohexyl-1-methyl-3-(2,4-xylyl)urea
Uniqueness
1-Cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea is unique due to the presence of the dioxidotetrahydrothiophen moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature may enhance its potential as a versatile reagent in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
1-cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S2/c1-13(8-9-19(16,17)10-13)14-12(18)15(2)11-6-4-3-5-7-11/h11H,3-10H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVUFYCYVBTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)N(C)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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